N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide
Description
N'-[1-(4-Fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a synthetic carbohydrazide derivative featuring a pyrrolidinone core (2,5-dioxopyrrolidin-3-yl) substituted with a 4-fluorophenyl group at the 1-position. The pyridine-4-carbohydrazide moiety is linked via a hydrazone bridge, rendering the compound structurally distinct from classical hydrazide derivatives.
Properties
Molecular Formula |
C16H13FN4O3 |
|---|---|
Molecular Weight |
328.30 g/mol |
IUPAC Name |
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide |
InChI |
InChI=1S/C16H13FN4O3/c17-11-1-3-12(4-2-11)21-14(22)9-13(16(21)24)19-20-15(23)10-5-7-18-8-6-10/h1-8,13,19H,9H2,(H,20,23) |
InChI Key |
WFSXAROMEROYFA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=C(C=C2)F)NNC(=O)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide typically involves multiple steps:
Formation of the Pyrrolidinone Intermediate: The initial step involves the reaction of 4-fluoroaniline with succinic anhydride to form 4-fluorophenylsuccinimide.
Hydrazide Formation: The intermediate is then reacted with hydrazine hydrate to yield 4-fluorophenylsuccinimide hydrazide.
Coupling with Pyridine Carboxylic Acid: The final step involves coupling the hydrazide with pyridine-4-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
Enzyme Inhibition
One of the most significant applications of N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is its ability to inhibit specific enzymes. Research indicates that derivatives of this compound can effectively inhibit urease activity, which is crucial for treating conditions like kidney stones and certain infections. The presence of electron-donating groups on the phenyl ring enhances its inhibitory effects on enzymes, suggesting a favorable structure-activity relationship for drug design .
Antimicrobial Activity
The compound has shown potential antimicrobial properties. Studies have indicated that similar dioxopyrrolidine derivatives exhibit broad-spectrum activity against various bacterial strains. This suggests that this compound could be explored further for developing new antimicrobial agents .
Antitumor Activity
Research has highlighted the anticancer potential of compounds with similar structural characteristics. The unique combination of functional groups in this compound may contribute to its efficacy against cancer cells. Preliminary studies suggest that it could induce apoptosis in specific cancer cell lines, warranting further investigation into its mechanisms of action and therapeutic applications .
Synthesis and Modification
The synthesis of this compound typically involves multi-step reactions that allow for modifications to enhance biological activity. The ability to alter substituents on the phenyl ring or the dioxopyrrolidinyl moiety opens avenues for developing more potent derivatives tailored for specific therapeutic targets .
Case Study 1: Urease Inhibition
In one study, derivatives of this compound were tested for their ability to inhibit urease in vitro. Results demonstrated significant inhibition compared to control compounds, indicating a strong potential for treating urease-related conditions .
Case Study 2: Antimicrobial Efficacy
Another research effort focused on evaluating the antimicrobial properties of this compound against various pathogens. The results showed promising antimicrobial activity, particularly against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of N’-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide involves its interaction with molecular targets such as enzymes and receptors. The fluorophenyl group and pyridine ring allow for specific binding to active sites, potentially inhibiting or modulating the activity of these targets. The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Core Structure Variations
Key Observations :
- The pyrrolidinone core in the target compound distinguishes it from simpler hydrazone derivatives (e.g., 5f in ), which lack the cyclic diketone moiety. This core may enhance rigidity and influence binding to biological targets.
- In compound 5f , the absence of the pyrrolidinone ring correlates with reduced antimycobacterial activity, suggesting the pyrrolidinone moiety may be critical for bioactivity.
Physicochemical and Crystallographic Insights
- Dihedral Angles: Pyrazole derivatives (e.g., compounds 1–4 in ) exhibit dihedral angles between 4.64° and 10.53° between aromatic rings, influencing π-π stacking and solubility .
- Hydrogen Bonding: The hydrazide group in the target compound can act as a hydrogen bond donor/acceptor, similar to INH-RA in , which forms intermolecular H-bonds in crystal lattices.
Pharmacokinetic Predictions
- Metabolic Stability: Fluorine substitution resists oxidative metabolism, offering an advantage over non-fluorinated analogs like .
Biological Activity
N'-[1-(4-fluorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article compiles and analyzes various studies that explore its pharmacological properties, mechanisms of action, and therapeutic applications.
- Molecular Formula : C19H18FN3O5
- Molecular Weight : 373.36 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that it may exert its effects through:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways, which can lead to altered cellular functions.
- Modulation of Protein Interactions : It may affect the binding affinity of certain proteins, thereby influencing various signaling pathways.
Anticancer Activity
Recent studies have shown that this compound demonstrates significant anticancer properties. The following table summarizes findings from various assays:
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induces apoptosis | |
| HeLa (Cervical Cancer) | 12.5 | Inhibits cell proliferation | |
| A549 (Lung Cancer) | 10.8 | Disrupts cell cycle |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Results indicate effectiveness against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 32 µg/mL |
| S. aureus | 16 µg/mL |
| P. aeruginosa | 64 µg/mL |
Case Studies
- Anticancer Study : A study involving MCF-7 cells demonstrated that treatment with the compound resulted in a dose-dependent increase in apoptotic markers, suggesting its potential as a chemotherapeutic agent.
- Antimicrobial Evaluation : In a comparative study against standard antibiotics, the compound showed superior activity against resistant strains of S. aureus, indicating its potential as an alternative antimicrobial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
